XLogP Lipophilicity Comparison: Ethyl vs. Isopropyl N1-Substituted Oxalamide Analogs
The target compound (N1-ethyl) exhibits a predicted XLogP of 1.0 [1], placing it within the optimal range for oral bioavailability (Lipinski Rule of 5: XLogP ≤ 5). In contrast, the closely related N1-isopropyl analog (CAS 953159-01-8) is estimated to have a higher XLogP of approximately 1.4, based on the additional methylene unit and increased hydrocarbon surface area [2]. This difference of ~0.4 log units corresponds to a ~2.5-fold increase in lipophilicity, which may significantly affect aqueous solubility, plasma protein binding, and membrane permeation rates.
| Evidence Dimension | Predicted partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.0 (PubChem computed by XLogP3 3.0) [1] |
| Comparator Or Baseline | N1-isopropyl analog (953159-01-8): XLogP ≈ 1.4 (estimated from fragment-based calculation; no experimental logP available) |
| Quantified Difference | ΔXLogP ≈ 0.4; estimated ~2.5-fold higher lipophilicity for the isopropyl analog |
| Conditions | Computational prediction (XLogP3 algorithm) at 25°C, neutral species |
Why This Matters
For procurement decisions in drug discovery, the lower XLogP of the ethyl analog may offer superior aqueous solubility and a more favorable absorption profile, reducing the need for formulation optimization compared to the more lipophilic isopropyl variant.
- [1] PubChem Compound Summary for CID 16887308. XLogP3-AA value. View Source
- [2] Estimation based on the fragment constant method (CLOGP) applied to the SMILES of CAS 953159-01-8. Note: Experimental logP values are not available for either compound; this is a computational cross-study comparison. View Source
